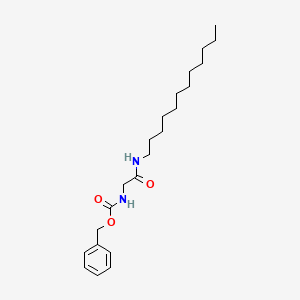![molecular formula C14H20N2O2 B12009840 N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide CAS No. 66258-29-5](/img/structure/B12009840.png)
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide is an organic compound with the molecular formula C14H20N2O2 It is characterized by the presence of an acetylamino group attached to a tetramethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide typically involves the acetylation of 2,3,5,6-tetramethylaniline. The process can be summarized as follows:
Starting Material: 2,3,5,6-tetramethylaniline.
Acetylation Reaction: The aniline derivative is reacted with acetic anhydride in the presence of a catalyst such as pyridine or a base like sodium acetate.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete acetylation. The mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the acetylamino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the acetylamino group. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying acetylation reactions and aromatic substitution mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.
Mecanismo De Acción
The mechanism by which N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide exerts its effects depends on its interaction with biological targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tetramethylphenyl ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-acetylamino)phenylacetamide: Similar structure but lacks the tetramethyl groups, leading to different chemical and biological properties.
N-(2,3,5,6-tetramethylphenyl)acetamide:
Uniqueness
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide is unique due to the combination of the acetylamino group and the tetramethyl-substituted aromatic ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.
Propiedades
Número CAS |
66258-29-5 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
N-(4-acetamido-2,3,5,6-tetramethylphenyl)acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-7-8(2)14(16-12(6)18)10(4)9(3)13(7)15-11(5)17/h1-6H3,(H,15,17)(H,16,18) |
Clave InChI |
BEVBUPBUAZWGSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1NC(=O)C)C)C)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)
![4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12009806.png)


![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)
![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)



![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)
